2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole
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Overview
Description
2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and various aromatic substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole typically involves multi-step reactions
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Formation of Thiazole Ring: The thiazole ring can be introduced through the reaction of appropriate thioamides with α-haloketones.
Introduction of Aromatic Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in material science.
Thiophene Derivatives: Widely studied for their therapeutic properties, including anti-inflammatory and anticancer activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-[3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is unique due to its combination of a pyrazole ring, a thiazole ring, and various aromatic substituents. This unique structure imparts specific electronic and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H21N3OS2 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H21N3OS2/c1-16-5-7-18(8-6-16)21-15-30-24(25-21)27-22(23-4-3-13-29-23)14-20(26-27)17-9-11-19(28-2)12-10-17/h3-13,15,22H,14H2,1-2H3 |
InChI Key |
FDSBLRARTRFCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CS5 |
Origin of Product |
United States |
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